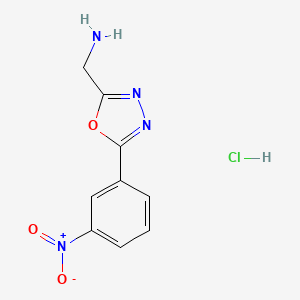
MFCD31714268
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine . It has the molecular formula C9H9ClN4O3 and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxadiazole ring and a methylamine group.
作用机制
Target of Action
The compound “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer A related compound, a nitrofuran derivative, has been reported to target the protein aldose reductase .
Mode of Action
Oxadiazoles have been reported to exhibit various biological activities, including anticancer . They are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, suggesting that they may inhibit the growth of cancer cells .
生化分析
Biochemical Properties
The exact biochemical properties of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not fully known. Oxadiazoles, the class of compounds it belongs to, have been reported to possess a broad spectrum of biological activities . These include interactions with various enzymes, proteins, and other biomolecules, which could potentially be applicable to C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride.
Cellular Effects
The cellular effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not well-documented. Related oxadiazole compounds have shown significant activity against various types of cells . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is not fully understood. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride in laboratory settings are not well-documented. Related oxadiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride at different dosages in animal models are not well-documented. Related oxadiazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is involved in are not well-documented. Related oxadiazole compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride within cells and tissues are not well-documented. Related oxadiazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride and its effects on activity or function are not well-documented. Related oxadiazole compounds have been studied for their subcellular localization and any effects on their activity or function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitro-substituted phenyl ring is then coupled with the oxadiazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, forming new derivatives.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Bases: Sodium hydride, potassium carbonate.
Acids: Concentrated nitric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions involving the methylamine group.
科学研究应用
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
相似化合物的比较
Similar Compounds
- C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
- C-[5-(2-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
- C-[5-(3-Nitro-phenyl)-[1,2,4]triazol-2-yl]-methylamine
Uniqueness
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15;/h1-4H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRVSYVMOINZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

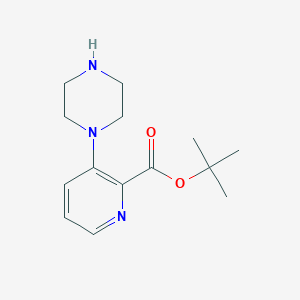
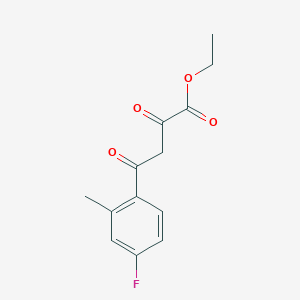

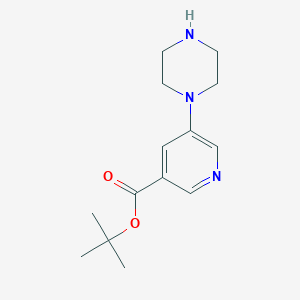
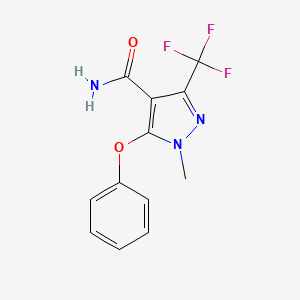
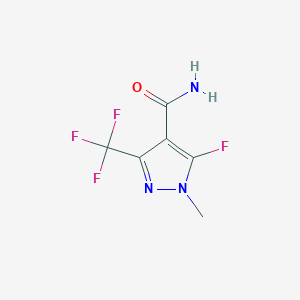

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
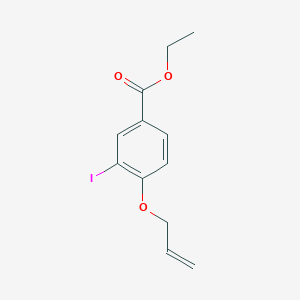
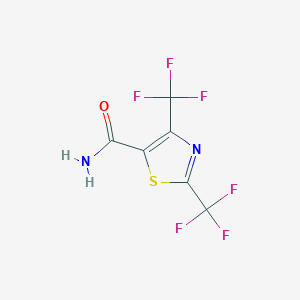
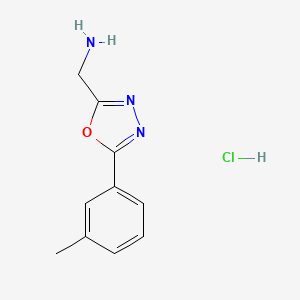
![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)
![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)
